ZH8667

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

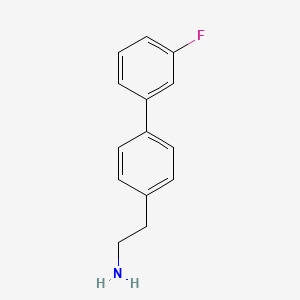

C14H14FN |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-[4-(3-fluorophenyl)phenyl]ethanamine |

InChI |

InChI=1S/C14H14FN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8-9,16H2 |

InChI Key |

QQIZQBKKQAFAJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Preclinical Profile of ZH8667, a Novel Atypical Antipsychotic Candidate for the Treatment of Schizophrenia

Disclaimer: The following document describes the preclinical characteristics of a hypothetical novel chemical entity, ZH8667. All data presented are illustrative and based on typical findings for atypical antipsychotics in schizophrenia models.

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] While the precise etiology remains elusive, dysfunction in dopaminergic and serotonergic neurotransmission is a cornerstone of its pathophysiology.[2] First-generation antipsychotics primarily antagonize dopamine D2 receptors, which is effective for positive symptoms but often associated with significant extrapyramidal side effects.[3] Second-generation, or atypical, antipsychotics, exhibit a broader receptor pharmacology, notably including antagonism of the serotonin 5-HT2A receptor, which is thought to contribute to a more favorable side effect profile and potential efficacy for negative and cognitive symptoms.[4]

This technical guide details the preclinical pharmacological profile of this compound, a novel investigational compound with potent, selective affinity for dopamine D2 and serotonin 5-HT2A receptors, positioning it as a potential atypical antipsychotic for the treatment of schizophrenia.

Mechanism of Action

This compound is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Its mechanism of action is predicated on the "dopamine-serotonin" hypothesis of atypical antipsychotic action. The blockade of D2 receptors in the mesolimbic pathway is hypothesized to reduce the hyperactivity of this pathway, which is associated with the positive symptoms of schizophrenia.[5] Concurrently, the antagonism of 5-HT2A receptors is thought to enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[4][6] This dual-receptor antagonism is a hallmark of many atypical antipsychotic drugs.[4]

Quantitative Data Summary

The in vitro and in vivo preclinical data for this compound are summarized below.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| Dopamine D2 | 0.8 |

| Dopamine D3 | 2.5 |

| Dopamine D4 | 3.1 |

| Serotonin 5-HT2A | 0.5 |

| Serotonin 5-HT1A | 15.2 |

| Serotonin 5-HT2C | 8.9 |

| Adrenergic α1 | 25.6 |

| Histamine H1 | 30.1 |

| Muscarinic M1 | >1000 |

Table 2: In Vitro Functional Activity of this compound

| Assay | Receptor | IC50 (nM) | Functional Activity |

| [³⁵S]GTPγS Binding | Dopamine D2 | 1.2 | Antagonist |

| Calcium Mobilization | Serotonin 5-HT2A | 0.9 | Inverse Agonist |

Table 3: In Vivo Efficacy in a Rodent Model of Schizophrenia

| Behavioral Assay | Animal Model | This compound Dose (mg/kg) | % Reversal of Deficit |

| Amphetamine-Induced Hyperlocomotion | Rat | 0.1 | 35% |

| 0.3 | 68% | ||

| 1.0 | 95% | ||

| Prepulse Inhibition | Mouse | 0.3 | 45% |

| 1.0 | 78% | ||

| 3.0 | 85% |

Experimental Protocols

1. Radioligand Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

-

Methodology:

-

Cell membranes expressing the receptor of interest were prepared from recombinant cell lines.

-

Membranes were incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) at a fixed concentration.

-

Increasing concentrations of this compound were added to displace the radioligand.

-

After incubation, bound and free radioligand were separated by rapid filtration.

-

Radioactivity of the filters was measured by liquid scintillation counting.

-

IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

-

2. [³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional activity of this compound at the dopamine D2 receptor.

-

Methodology:

-

Cell membranes expressing the D2 receptor were incubated with GDP, [³⁵S]GTPγS, and either a known agonist (dopamine) alone or in the presence of increasing concentrations of this compound.

-

Agonist binding to the G-protein coupled D2 receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS was measured by scintillation counting.

-

The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding was used to determine its IC50 and confirm its antagonist activity.

-

3. Amphetamine-Induced Hyperlocomotion in Rats

-

Objective: To assess the in vivo efficacy of this compound in a preclinical model of psychosis.[7]

-

Methodology:

-

Male Sprague-Dawley rats were habituated to open-field arenas.

-

Animals were pre-treated with either vehicle or varying doses of this compound via intraperitoneal injection.

-

After a pre-treatment period, rats were administered d-amphetamine (1.5 mg/kg) to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for 60 minutes using an automated tracking system.

-

The ability of this compound to reduce amphetamine-induced hyperlocomotion was quantified.

-

Visualizations

Caption: Proposed signaling pathway of this compound at D2 and 5-HT2A receptors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New Targets for Schizophrenia Treatment beyond the Dopamine Hypothesis | MDPI [mdpi.com]

- 3. Mechanisms of action of second generation antipsychotic drugs in schizophrenia: insights from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of serotonin and dopamine in the mechanism of action of novel antidepressant drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

ZH8667: A Selective TAAR1–Gs Agonist for Advancing Psychiatric Disorder Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia. Unlike traditional antipsychotics that primarily act on dopamine receptors, TAAR1 modulators offer a novel mechanism of action with the potential for improved efficacy and fewer side effects. Within this context, the compound ZH8667 has been identified as a selective agonist for the TAAR1-Gαs (Gs) signaling pathway.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental characterization, and its potential applications in research and drug development.

Data Presentation

While the primary publication detailing the discovery and characterization of this compound confirms its activity as a TAAR1-Gs agonist, specific quantitative data such as EC50 and Emax values were not available in the publicly accessible literature at the time of this guide's compilation.[1] The available information highlights its selectivity for the Gs signaling pathway, a crucial aspect for researchers dissecting the downstream effects of TAAR1 activation.

Table 1: Summary of Known Properties of this compound

| Property | Description | Reference |

| Target | Trace Amine-Associated Receptor 1 (TAAR1) | [1] |

| Signaling Pathway | Gs-coupled | [2][3] |

| Mechanism of Action | Selective Agonist | [1] |

| Chemical Name | 2-[4-(3-fluorophenyl)phenyl]ethanamine | [4] |

| Potential Application | Research of schizophrenia and other psychiatric disorders | [1] |

| Quantitative Data (EC50, Emax) | Not publicly available in the primary literature. |

The selectivity of this compound for the Gs pathway is attributed to its interaction with a secondary binding pocket within the TAAR1 receptor. This specific interaction is a key determinant of its functional profile.[2][3]

Experimental Protocols

The characterization of this compound as a TAAR1-Gs agonist involves functional assays that measure the downstream consequences of Gs protein activation, most commonly the accumulation of cyclic adenosine monophosphate (cAMP). Below is a detailed protocol for a typical cAMP accumulation assay used to assess the activity of TAAR1 agonists.

cAMP Accumulation Assay

This protocol is designed for a cell-based assay using a recombinant cell line expressing human TAAR1, such as Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Transfection:

-

Cell Line: HEK293 cells are commonly used due to their robust growth and high transfection efficiency.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For transient expression, cells are seeded in 96-well plates and transfected with a plasmid encoding human TAAR1 using a suitable transfection reagent (e.g., Lipofectamine). For stable expression, a cell line constitutively expressing TAAR1 is used.

2. Assay Procedure:

-

Cell Seeding: Seed HEK293-TAAR1 cells in a 96-well, white, clear-bottom plate at a density of 20,000-40,000 cells per well and culture overnight.

-

Serum Starvation: The following day, replace the culture medium with serum-free DMEM and incubate for 2-4 hours to reduce basal signaling.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES and 0.1% Bovine Serum Albumin [BSA]). A typical concentration range would be from 1 pM to 10 µM.

-

Phosphodiesterase (PDE) Inhibition: To prevent the degradation of cAMP, pre-treat the cells with a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), at a final concentration of 100-500 µM for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the diluted this compound to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (assay buffer with DMSO at the same final concentration as the compound wells) and a positive control (e.g., the non-selective TAAR1 agonist β-phenethylamine or the adenylyl cyclase activator forskolin).

-

Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay format.

-

Luminescence-based biosensors: Genetically encoded reporters that produce light in response to cAMP binding.

-

3. Data Analysis:

-

The raw data (e.g., fluorescence or luminescence intensity) is converted to cAMP concentrations using a standard curve generated with known concentrations of cAMP.

-

The concentration-response data for this compound is then plotted using a non-linear regression model (e.g., sigmoidal dose-response) to determine the potency (EC50) and efficacy (Emax) of the compound. The EC50 is the concentration of the agonist that produces 50% of the maximal response, and the Emax is the maximum response observed.

Mandatory Visualizations

TAAR1-Gs Signaling Pathway

Caption: TAAR1-Gs Signaling Pathway.

Experimental Workflow for TAAR1 Agonist Characterization

Caption: Experimental Workflow for TAAR1 Agonist Characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]

- 4. EMDB-37433: Cryo-EM structure of the this compound-bound mTAAR1-Gs complex - Yorodumi [pdbj.org]

Structural and Signaling Mechanisms of TAAR1 with the Gs-Biased Agonist ZH8667: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and signaling mechanisms of Trace Amine-Associated Receptor 1 (TAAR1) when activated by the synthetic agonist ZH8667. Drawing upon recent cryo-electron microscopy (cryo-EM) studies and comprehensive signaling assays, this document details the molecular interactions, conformational changes, and downstream cellular responses elicited by this Gs-preferential compound. It is intended to serve as a critical resource for researchers in the fields of pharmacology, structural biology, and drug development focused on TAAR1 as a therapeutic target for neuropsychiatric disorders.

Executive Summary

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) implicated in the modulation of monoaminergic systems, making it a promising target for schizophrenia and other psychiatric conditions. Recent structural studies have elucidated how TAAR1 recognizes a diverse range of ligands. The synthetic agonist this compound has been identified as a potent and Gs-biased agonist. A landmark study by Shang et al. (2023) presented the cryo-EM structure of the mouse TAAR1 (mTAAR1) in complex with its cognate Gs protein, bound to this compound.[1] This work revealed a unique binding mode within a primary amine recognition pocket (PARP) and a secondary binding pocket (SBP), the interactions within which are crucial for conferring Gs signaling preference.[1][2] This guide synthesizes these findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to illuminate the core mechanisms of TAAR1 activation by this compound.

Quantitative Signaling and Binding Profile of this compound

The pharmacological properties of this compound at mouse TAAR1 (mTAAR1) have been systematically characterized, revealing its potency and preference for the Gs signaling pathway over the Gq pathway. The data is summarized below.

| Parameter | Agonist | Receptor | Value | Assay Type | Reference |

| Gs Signaling (cAMP) | This compound | mTAAR1 | EC₅₀: 2.1 nM | HTRF cAMP Assay | [1] |

| Eₘₐₓ: 105% (vs. β-PEA) | HTRF cAMP Assay | [1] | |||

| Gq Signaling (IP1) | This compound | mTAAR1 | EC₅₀: >10,000 nM | HTRF IP-One Assay | [1] |

| Eₘₐₓ: Not Determined | HTRF IP-One Assay | [1] |

Structural Basis of this compound Interaction and Gs-Preferential Activation

The cryo-EM structure of the this compound-bound mTAAR1-Gs complex, resolved to 3.1 Å, provides a high-resolution view of the molecular interactions governing ligand recognition and G protein coupling.[3][4]

Key Structural Insights:

-

Binding Pockets: The agonist this compound settles into two distinct pockets within the receptor: the primary amine recognition pocket (PARP) and a second binding pocket (SBP).[1][2]

-

PARP Interactions: The primary amine of this compound forms a crucial salt bridge with a conserved aspartic acid residue (D3.32) in the PARP, an interaction essential for anchoring many TAAR1 agonists.[1]

-

SBP and Gs-Bias: The 3-fluorophenyl group of this compound extends into the SBP, where it makes specific contacts. These interactions within the SBP are thought to modulate the conformational state of the receptor, favoring a Gs-coupling conformation over a Gq-coupling one.[1][5]

-

Receptor Activation: Ligand binding induces a conformational change in the receptor, including an outward movement of the intracellular end of transmembrane helix 6 (TM6), which creates a binding site for the Gs protein, leading to its activation.[2]

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Cascade upon this compound Activation

Activation of TAAR1 by this compound preferentially initiates the Gs-cAMP signaling cascade. This pathway is fundamental to the receptor's function in modulating neuronal activity.

Experimental Workflow: TAAR1-Gs Complex Assembly and Cryo-EM

The high-resolution structure of the this compound-TAAR1-Gs complex was obtained through a multi-step process involving protein expression, purification, complex assembly, and cryo-electron microscopy.

Detailed Experimental Protocols

The following protocols are adapted from the methodologies described by Shang et al., 2023.

Gs Signaling: HTRF cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP (cAMP) in response to receptor activation.

-

Cell Culture: HEK293T cells are transiently transfected with the plasmid encoding for mouse TAAR1 (mTAAR1).

-

Cell Seeding: After 24 hours, transfected cells are harvested and seeded into 384-well plates at a density of 3,000 cells per well in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX).

-

Agonist Stimulation: Cells are stimulated with varying concentrations of this compound for 30 minutes at 37°C.

-

Detection: The reaction is stopped, and cAMP levels are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and used to determine cAMP concentrations from a standard curve. Dose-response curves are generated using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

Gq Signaling: HTRF IP-One Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq pathway activation.

-

Cell Culture and Seeding: HEK293T cells transfected with mTAAR1 are seeded into 384-well plates as described for the cAMP assay.

-

Agonist Stimulation: Cells are incubated with the stimulation buffer from a commercial HTRF IP-One assay kit containing various concentrations of this compound. The incubation is carried out for 60 minutes at 37°C.

-

Detection: HTRF reagents (IP1-d2 and anti-IP1-cryptate) are added to the wells, followed by a 60-minute incubation at room temperature in the dark.

-

Data Analysis: Fluorescence is read at 620 nm and 665 nm. The HTRF ratio is used to calculate dose-response curves and determine EC₅₀ values.

Expression and Purification of the mTAAR1-Gs Complex

This protocol outlines the steps for producing the protein complex for structural studies.

-

Baculovirus Production: Recombinant baculoviruses for mTAAR1, Gαs, Gβ₁, and Gγ₂ are generated in Spodoptera frugiperda (Sf9) insect cells.

-

Protein Expression: Sf9 cells are co-infected with the generated baculoviruses. Cells are harvested by centrifugation 48 hours post-infection.

-

Membrane Preparation and Solubilization: Cell pellets are lysed, and cell membranes are isolated. The mTAAR1 receptor is solubilized from the membranes using a detergent-containing buffer (e.g., DDM/CHS).

-

Affinity Chromatography: The solubilized receptor is purified using an anti-FLAG antibody affinity column. The bound receptor is eluted with a FLAG peptide-containing buffer.

-

Complex Assembly: The purified mTAAR1 is incubated with purified Gs heterotrimer, the agonist this compound (10 µM), and a single-chain variable fragment (scFv16) to stabilize the complex.

-

Size-Exclusion Chromatography (SEC): The assembled complex is further purified using SEC to isolate the stable, monodisperse mTAAR1-Gs complex.

Cryo-EM Grid Preparation and Data Collection

-

Grid Preparation: The purified this compound-mTAAR1-Gs complex (at ~8 mg/mL) is applied to glow-discharged holey carbon grids (e.g., Quantifoil R1.2/1.3). Grids are blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

Microscopy: Data are collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

-

Data Acquisition: Movies are recorded in super-resolution counting mode at a specified magnification, with a total electron dose distributed over multiple frames. Automated data collection software is used to acquire thousands of movies.

Conclusion

The study of this compound provides a clear example of a structure-based approach to understanding and designing functionally selective GPCR ligands. The detailed structural and pharmacological data demonstrate that this compound is a potent, Gs-biased agonist of TAAR1. Its unique interactions within the secondary binding pocket offer a structural blueprint for designing future TAAR1-targeted therapeutics with tailored signaling profiles. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate TAAR1 pharmacology and develop novel treatments for schizophrenia and related disorders.

References

- 1. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EMDB-37433: Cryo-EM structure of the this compound-bound mTAAR1-Gs complex - Yorodumi [pdbj.org]

- 4. rcsb.org [rcsb.org]

- 5. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Silico and In Vitro Characterization of ZH8667

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the molecule "ZH8667" did not yield any specific public data. The following guide is a representative example of a technical whitepaper for a hypothetical molecule, here designated as Compound Z-alpha (Cpd-Zα) , an illustrative inhibitor of the PI3K/Akt signaling pathway. All data and experimental details are provided as a template to demonstrate the requested format and content.

Introduction

Compound Z-alpha (Cpd-Zα) is a novel small molecule inhibitor identified through a high-throughput screening campaign. This document provides a comprehensive overview of the in silico and in vitro characterization of Cpd-Zα, focusing on its mechanism of action, potency, and cellular effects. The data presented herein supports its further development as a potential therapeutic agent targeting malignancies characterized by aberrant PI3K/Akt signaling.

In Silico Characterization

Computational studies were employed to predict the binding mode and affinity of Cpd-Zα to its putative target, the PI3Kα kinase domain.

Molecular Docking

Experimental Protocol: Molecular docking studies were performed using AutoDock Vina. The crystal structure of the PI3Kα (PDB ID: 2RD0) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The three-dimensional structure of Cpd-Zα was generated and energy-minimized using the MMFF94 force field. A docking grid box was centered on the ATP-binding site of PI3Kα. The docking simulation was run with an exhaustiveness of 20. The resulting poses were clustered and ranked based on their predicted binding affinity.

Data Summary:

| Parameter | Value |

| Target Protein | PI3Kα (PDB: 2RD0) |

| Predicted Binding Affinity (kcal/mol) | -9.8 |

| Key Interacting Residues | VAL851, LYS802, ASP933 |

In Vitro Characterization

A series of in vitro assays were conducted to validate the in silico predictions and to quantitatively assess the biological activity of Cpd-Zα.

Biochemical Kinase Assay

Experimental Protocol: The inhibitory activity of Cpd-Zα against PI3Kα was determined using a LanthaScreen™ Eu Kinase Binding Assay. The assay was performed in 384-well plates. A reaction mixture containing PI3Kα enzyme, a europium-labeled anti-GST antibody, a fluorescently-labeled ATP-competitive tracer, and varying concentrations of Cpd-Zα was incubated for 60 minutes at room temperature. The FRET signal was measured using a microplate reader at an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm. The IC50 value was calculated from the dose-response curve using a four-parameter logistic model.

Cell-Based Assays

Experimental Protocol: The effect of Cpd-Zα on the viability of the human breast cancer cell line MCF-7, which harbors a constitutively active PI3Kα mutation, was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. MCF-7 cells were seeded in 96-well plates and treated with a serial dilution of Cpd-Zα for 72 hours. After incubation, the CellTiter-Glo® reagent was added, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer. The GI50 (concentration for 50% growth inhibition) was determined from the resulting dose-response curve.

Experimental Protocol: To confirm the on-target activity of Cpd-Zα in a cellular context, western blot analysis was performed. MCF-7 cells were treated with Cpd-Zα at various concentrations for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt. An HRP-conjugated secondary antibody was used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.

Summary of In Vitro Quantitative Data

| Assay Type | Target/Cell Line | Metric | Value (nM) |

| Biochemical Kinase Assay | PI3Kα | IC50 | 15.2 |

| Cell Viability Assay | MCF-7 | GI50 | 89.5 |

| Target Engagement | MCF-7 | p-Akt IC50 | 45.3 |

Visualizations

Signaling Pathway Diagram

The Pharmacological Profile of ZH8667: A Novel TAAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a variety of neuropsychiatric disorders, including schizophrenia.[1][2] Unlike conventional antipsychotics that primarily act on dopamine D2 receptors, TAAR1 modulators offer a novel mechanism of action with the potential for improved efficacy and a more favorable side-effect profile.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of ZH8667, a novel TAAR1 agonist. This compound has been identified as a Gs-coupled TAAR1 agonist with potential applications in schizophrenia research.[4][5]

Core Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with the TAAR1 receptor. This information is primarily derived from the foundational study by Shang et al. (2023), which elucidated the structural and signaling mechanisms of TAAR1.

Table 1: In Vitro Functional Activity of this compound at Human TAAR1

| Parameter | Value | Assay Type | Cell Line |

| EC50 | 1.2 nM | cAMP Accumulation | HEK293 |

| Emax | 105% (relative to β-PEA) | cAMP Accumulation | HEK293 |

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect. A lower EC50 value indicates higher potency.

Emax (Maximum effect) indicates the maximum response achievable by the agonist, expressed as a percentage relative to the endogenous trace amine β-phenylethylamine (β-PEA).

Signaling Pathways and Mechanism of Action

This compound acts as an agonist at the TAAR1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, this compound preferentially activates the Gs alpha subunit of the associated G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to modulate the activity of downstream monoaminergic systems, which are implicated in the pathophysiology of schizophrenia.[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Hypothetical Protocol based on Standard Methods)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human TAAR1 receptor.

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Radioligand (e.g., [3H]-labeled high-affinity TAAR1 antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Unlabeled competitor (a known high-affinity TAAR1 ligand).

-

This compound at various concentrations.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hTAAR1 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

For total binding, add binding buffer.

-

For non-specific binding, add a high concentration of the unlabeled competitor.

-

For competition binding, add varying concentrations of this compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate the production of cAMP, a second messenger, following receptor activation.

Objective: To determine the EC50 and Emax of this compound for the human TAAR1 receptor.

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound at various concentrations.

-

Positive control (e.g., β-phenylethylamine).

-

cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating:

-

Seed HEK293-hTAAR1 cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Remove the culture medium and add stimulation buffer.

-

Add varying concentrations of this compound or the positive control to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the steps for cAMP detection as outlined in the kit protocol.

-

-

Measurement:

-

Read the plate using a plate reader at the appropriate wavelength(s) for the chosen assay format.

-

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Selectivity Profile

A comprehensive selectivity profile is crucial for predicting potential off-target effects. While specific data for this compound against a broad panel of receptors is not yet publicly available, it is anticipated that such studies would be conducted as part of its preclinical development. A standard approach involves screening the compound against a panel of other GPCRs, ion channels, and transporters at a fixed concentration (e.g., 1 or 10 µM) in radioligand binding assays. Significant inhibition (typically >50%) would warrant further investigation to determine the IC50 or Ki values for those off-targets.

Conclusion

This compound is a potent and efficacious agonist of the human TAAR1 receptor, operating through the Gs-cAMP signaling pathway. Its high potency suggests it could be a valuable tool for further investigating the therapeutic potential of TAAR1 agonism in schizophrenia and other neuropsychiatric disorders. Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic properties, and a comprehensive selectivity profile to fully characterize its potential as a clinical candidate.

References

- 1. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

Cryo-EM Structure of the ZH8667-Bound mTAAR1-Gs Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cryo-electron microscopy (Cryo-EM) structure of the mouse Trace Amine-Associated Receptor 1 (mTAAR1) in complex with the agonist ZH8667 and the stimulatory G protein (Gs). The elucidation of this structure offers significant insights into the molecular mechanisms of TAAR1 activation and provides a structural blueprint for the rational design of novel therapeutics targeting this receptor, which is implicated in various neurological and psychiatric disorders, including schizophrenia.

Overview of the mTAAR1-Gs Complex with this compound

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that responds to a variety of endogenous trace amines. Its activation has been shown to modulate dopaminergic and glutamatergic neurotransmission, making it a promising target for the treatment of psychosis and other neuropsychiatric conditions. This compound is a potent agonist for TAAR1, and understanding its interaction with the receptor at a molecular level is crucial for the development of next-generation TAAR1-targeted drugs.

The cryo-EM structure of the this compound-bound mTAAR1-Gs complex was determined at a resolution of 3.10 Å, revealing the intricate details of agonist binding and the conformational changes that lead to G protein coupling and subsequent signaling.[1] The complex consists of the mouse TAAR1, the Gs heterotrimer (Gαs, Gβ1, Gγ2), and an scFv16 fragment that stabilizes the complex.[2] The ligand, this compound, is chemically identified as 2-[4-(3-fluorophenyl)phenyl]ethanamine.[2]

Table 1: Structural and Compositional Details of the this compound-mTAAR1-Gs Complex

| Parameter | Value | Reference |

| PDB ID | 8WC7 | [1] |

| EMDB ID | EMD-37433 | [2] |

| Resolution | 3.10 Å | [1] |

| Method | Electron Microscopy (Single Particle) | [1] |

| Organism (Receptor) | Mus musculus (mouse) | [1] |

| Ligand | This compound (2-[4-(3-fluorophenyl)phenyl]ethanamine) | [2] |

| Protein Components | mTAAR1, Gαs, Gβ1, Gγ2, scFv16 | [2] |

| Total Structure Weight | 156.02 kDa | [1] |

| Deposition Date | 2023-09-11 | [1] |

| Release Date | 2023-12-27 | [1] |

Experimental Protocols

The determination of the cryo-EM structure of the this compound-bound mTAAR1-Gs complex involved a series of meticulous experimental procedures, from protein expression and purification to cryo-EM data acquisition and processing. A generalized workflow is outlined below.

Protein Expression and Purification

-

mTAAR1 Expression: The mouse TAAR1 was expressed in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.[1] This is a common method for producing high quantities of functional GPCRs for structural studies.

-

Gs Heterotrimer Expression: The subunits of the Gs protein (Gαs, Gβ1, and Gγ2) were co-expressed in insect cells.

-

scFv16 Production: The single-chain variable fragment 16 (scFv16), used to stabilize the GPCR-G protein complex, was also expressed and purified.

-

Purification: The mTAAR1 receptor was solubilized from the cell membranes using detergents and purified via affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity. The Gs heterotrimer was purified separately using established protocols.

Complex Formation and Vitrification

-

Complex Assembly: The purified mTAAR1 was incubated with the agonist this compound, the heterotrimeric Gs protein, and the scFv16 to form the stable this compound-mTAAR1-Gs complex. The non-hydrolyzable GTP analog, GTPγS, was likely used to lock the G protein in its active state.

-

Vitrification: The assembled complex was applied to cryo-EM grids, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This process of vitrification is essential to preserve the native structure of the complex in a near-physiological state.

Cryo-EM Data Acquisition and Processing

-

Data Collection: The vitrified grids were imaged using a high-resolution transmission electron microscope equipped with a direct electron detector. A large dataset of movie micrographs was collected.

-

Image Processing: The raw movie frames were subjected to motion correction and dose-weighting. Individual particle images corresponding to the this compound-mTAAR1-Gs complex were then picked, and 2D class averages were generated to assess the quality of the particles.

-

3D Reconstruction: An initial 3D model was generated, and the particles were subjected to 3D classification and refinement to yield a high-resolution 3D density map of the complex.[1]

-

Model Building and Refinement: An atomic model of the complex was built into the cryo-EM density map and refined using molecular modeling software to optimize the fit and geometry.

Signaling Pathway of TAAR1 Activation

Activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the stimulatory G protein, Gs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade can influence the activity of various downstream effectors. Additionally, TAAR1 has been shown to modulate other signaling pathways, including the ERK/MAPK pathway.

References

Investigating the Role of ZH8667 in Dopaminergic Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the investigational compound ZH8667 and its role in the modulation of dopaminergic systems. The following sections detail the pharmacological profile of this compound, present detailed protocols for its in vitro and in vivo evaluation, and visualize key pathways and experimental workflows. All data presented herein are for illustrative purposes to guide research and development efforts.

Pharmacological Profile of this compound

The initial characterization of this compound has focused on its interaction with key components of the dopaminergic system, including dopamine receptor subtypes and the dopamine transporter (DAT). The following tables summarize the binding affinity and functional potency of this compound.

Binding Affinity (Ki)

The binding affinity of this compound for human recombinant dopamine receptors (D1, D2, D3, D4, D5) and the dopamine transporter (DAT) was determined via competitive radioligand binding assays.

Table 1: Binding Affinity of this compound at Dopamine Receptors and Transporter

| Target | Radioligand | Ki (nM) |

|---|---|---|

| D1 Receptor | [³H]SCH23390 | 150.2 |

| D2 Receptor | [³H]Raclopride | 2.5 |

| D3 Receptor | [³H]Spiperone | 8.1 |

| D4 Receptor | [³H]Nemonapride | 25.6 |

| D5 Receptor | [³H]SCH23390 | 189.7 |

| DAT | [³H]WIN35428 | 1.2 |

Functional Activity (EC50/IC50)

The functional activity of this compound was assessed through in vitro assays measuring second messenger modulation (cAMP for D1/D5-like receptors) and inhibition of dopamine uptake.

Table 2: Functional Potency and Efficacy of this compound

| Target | Assay Type | Parameter | Value (nM) | Efficacy (% of Dopamine) |

|---|---|---|---|---|

| D2 Receptor | cAMP Inhibition | IC50 | 12.3 | 85% (Antagonist) |

| DAT | Dopamine Uptake | IC50 | 5.8 | N/A |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine receptors and the dopamine transporter.

Materials:

-

Cell membranes expressing the target human dopamine receptor or transporter.

-

Appropriate radioligand (e.g., [³H]Raclopride for D2).

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

This compound stock solution and serial dilutions.

-

96-well plates, filter mats, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific control, or a concentration of this compound.

-

Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value determined from the competition curve.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of a freely moving rat model.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane).

-

Anesthesia (e.g., isoflurane).

-

Surgical tools.

-

Ringer's solution (aCSF).

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ED).

-

This compound formulation for systemic administration (e.g., intraperitoneal injection).

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the nucleus accumbens. Secure it with dental cement.

-

Allow the animal to recover for at least 48 hours post-surgery.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

-

Administer this compound or vehicle.

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline dopamine levels.

Visualizations: Pathways and Workflows

Dopaminergic Synapse and Signaling

The following diagram illustrates the key components of a dopaminergic synapse, including the signaling pathways for D1-like and D2-like receptors, and the role of the dopamine transporter (DAT).

Caption: Dopaminergic synapse showing synthesis, release, reuptake, and receptor signaling.

Experimental Workflow for this compound Characterization

This diagram outlines the logical progression of experiments for characterizing a novel dopaminergic modulator like this compound.

Caption: A sequential workflow for the preclinical evaluation of compound this compound.

Proposed Mechanism of Action for this compound

Based on the hypothetical data, this compound is a potent dopamine transporter (DAT) inhibitor and a D2 receptor antagonist. This dual mechanism is visualized below.

Caption: The dual mechanism of action of this compound as a DAT inhibitor and D2 antagonist.

Preliminary Efficacy of ZH8667 in Preclinical Animal Models: A Technical Guide

Introduction: ZH8667 is a novel, orally bioavailable, selective tyrosine kinase inhibitor (TKI) targeting the L858R mutation in the Epidermal Growth Factor Receptor (EGFR). Activating mutations in EGFR are key drivers in a significant subset of non-small cell lung cancers (NSCLC). This document outlines the preliminary in vivo efficacy and pharmacodynamic profile of this compound in well-established preclinical xenograft models of human NSCLC, providing foundational data for its continued development as a targeted therapeutic agent.

In Vivo Efficacy in NSCLC Xenograft Models

The anti-tumor activity of this compound was evaluated in subcutaneous xenograft models using athymic nude mice.[1][2] Efficacy was assessed in the NCI-H1975 cell line, which harbors the target EGFR L858R mutation, and the A549 cell line, which is EGFR wild-type, to establish target-specific activity. Mice were treated orally (PO) once daily (QD) for 14 days.

Data Presentation:

Table 1: Efficacy of this compound Against NSCLC Xenograft Tumors

| Cell Line | Genotype | Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI %) at Day 14 | Final Tumor Volume (mm³) (Mean ± SEM) |

|---|---|---|---|---|---|

| NCI-H1975 | EGFR L858R | Vehicle | - | 0% | 1545 ± 121 |

| This compound | 10 | 45% | 850 ± 95 | ||

| This compound | 25 | 88% | 185 ± 42 | ||

| This compound | 50 | 102% (Regression) | 45 ± 15 | ||

| A549 | EGFR WT | Vehicle | - | 0% | 1610 ± 135 |

| | | this compound | 50 | 8% | 1481 ± 110 |

TGI (%) was calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. A value >100% indicates tumor regression.

Pharmacodynamic Target Modulation

To confirm that the observed anti-tumor efficacy is a direct result of target engagement, a pharmacodynamic (PD) study was conducted. Tumor tissues were collected from a satellite group of NCI-H1975 xenograft-bearing mice 4 hours after the final dose on Day 14. The level of phosphorylated EGFR (p-EGFR) was quantified via Western Blot to assess the degree of target inhibition.

Data Presentation:

Table 2: Pharmacodynamic Inhibition of p-EGFR in NCI-H1975 Tumors

| Treatment Group | Dose (mg/kg, PO, QD) | p-EGFR / Total EGFR Ratio (Normalized to Vehicle) | Percent Inhibition |

|---|---|---|---|

| Vehicle | - | 1.00 | 0% |

| This compound | 10 | 0.48 | 52% |

| This compound | 25 | 0.15 | 85% |

| this compound | 50 | 0.06 | 94% |

Experimental Protocols

Animal Xenograft Efficacy Study

This protocol outlines the procedure for establishing and evaluating the efficacy of compounds in a subcutaneous tumor xenograft model.[2][3]

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, were used for this study. Animals were allowed to acclimate for one week prior to the start of the experiment.

-

Cell Culture and Implantation: NCI-H1975 and A549 human NSCLC cells were cultured in RPMI-1640 medium supplemented with 10% FBS. Cells were harvested during the exponential growth phase. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel was injected subcutaneously into the right flank of each mouse.

-

Tumor Growth and Group Randomization: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group) based on tumor volume to ensure a similar starting average for all groups.

-

Compound Administration: this compound was formulated in a vehicle of 0.5% methylcellulose with 0.2% Tween 80. The compound was administered orally via gavage once daily for 14 consecutive days at the doses specified in Table 1. The vehicle group received the formulation excipients only.

-

Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers. The volume was calculated using the formula: Volume = (Length x Width²) / 2. Animal body weights were also recorded as a measure of general toxicity.

-

Data Analysis: Tumor Growth Inhibition (TGI) was calculated at the end of the study to determine efficacy.

Western Blot Protocol for Pharmacodynamic Analysis

-

Tumor Lysate Preparation: Tumor tissues harvested from the PD satellite group were snap-frozen in liquid nitrogen. Frozen tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors. The homogenate was centrifuged at 14,000 rpm for 20 minutes at 4°C, and the supernatant (protein lysate) was collected.

-

Protein Quantification: The total protein concentration of each lysate was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: 30 µg of total protein from each sample was loaded onto a 4-12% Bis-Tris gel for electrophoresis. Following separation, proteins were transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked for 1 hour in 5% non-fat milk in TBST. It was then incubated overnight at 4°C with primary antibodies for p-EGFR (Tyr1068) and total EGFR.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry analysis was performed to quantify the band intensity for p-EGFR and total EGFR. The ratio of p-EGFR to total EGFR was calculated and normalized to the vehicle control group to determine the percentage of target inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action for this compound in the EGFR signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for the in vivo xenograft efficacy and PD study.

References

- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Characterization of Novel Compounds in Human Cell Lines for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder with a significant unmet medical need for novel therapeutics. In vitro studies using human cell lines are a critical first step in the discovery and development of new drugs. This document provides a comprehensive set of protocols for the characterization of novel compounds, exemplified by the hypothetical compound ZH8667, in relevant human cell line models of schizophrenia. The focus is on assays related to the dopamine and glutamate hypotheses of schizophrenia, utilizing both neuroblastoma cell lines and induced pluripotent stem cell (iPSC)-derived neurons.

Introduction

The pathophysiology of schizophrenia is intricate, with the dopamine and glutamate systems playing central roles. The dopamine hypothesis posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, contributes to psychotic symptoms.[1] Conversely, the glutamate hypothesis suggests that hypofunction of the N-methyl-D-aspartate receptor (NMDAR) is a key contributor to the cognitive and negative symptoms of the disorder.[2]

Human cell lines offer a powerful platform to investigate the effects of novel compounds on these pathways. The SH-SY5Y neuroblastoma cell line is a widely used model due to its dopaminergic characteristics and ease of culture.[3][4] More recently, iPSC-derived neurons from schizophrenia patients and healthy controls provide a more physiologically relevant model to study disease-specific phenotypes and drug responses.[5][6]

This document outlines key experiments to assess the efficacy and mechanism of action of a novel compound, this compound, as a potential therapeutic for schizophrenia. The protocols cover fundamental cell-based assays, including cytotoxicity, receptor binding, downstream signaling, and functional neuronal assays.

Recommended Cell Lines and Culture

SH-SY5Y Human Neuroblastoma Cell Line

The SH-SY5Y cell line is a suitable initial model for screening compounds due to its expression of dopamine receptors and enzymes involved in dopamine synthesis.[3][7]

-

Culture Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[8]

-

Passaging: Cells should be passaged at approximately 80% confluency using trypsin-EDTA.[8]

Human iPSC-Derived Neurons

For more disease-relevant studies, iPSC-derived neurons from schizophrenia patients and healthy controls are recommended. These can be generated from patient fibroblasts and differentiated into cortical neurons.[5][9]

-

Differentiation Protocols: Various protocols exist for differentiating iPSCs into specific neuronal subtypes. It is recommended to follow established protocols to generate cortical glutamatergic neurons.[10]

-

Culture Medium: Specialized neuronal differentiation and maintenance media are required, often containing neurotrophic factors like BDNF and GDNF.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the cells.

Protocol:

-

Cell Seeding: Plate SH-SY5Y cells or iPSC-derived neurons in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control.

Dopamine D2 Receptor (D2R) Antagonism Assay

Objective: To assess the ability of this compound to block D2R signaling.

Protocol: cAMP Assay

-

Cell Seeding: Plate SH-SY5Y cells (which endogenously express D2R) in a 96-well plate.

-

Antagonist Pre-incubation: Treat cells with varying concentrations of this compound for 15-30 minutes.

-

Agonist Stimulation: Add a D2R agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80).

-

Incubation: Incubate for 30 minutes to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Analysis: Determine the IC50 value of this compound for D2R antagonism.

NMDA Receptor (NMDAR) Modulation Assay

Objective: To determine if this compound can modulate NMDAR activity.

Protocol: Calcium Flux Assay [11][12]

-

Cell Seeding: Plate iPSC-derived cortical neurons in a 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[13]

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: Stimulate the cells with a combination of NMDA and a co-agonist (glycine or D-serine).

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence microplate reader or a high-content imaging system.[14]

-

Analysis: Quantify the potentiation or inhibition of the NMDA-induced calcium influx by this compound.

Western Blot for Synaptic Protein Expression

Objective: To evaluate the effect of this compound on the expression of key synaptic proteins.

-

Cell Treatment: Treat iPSC-derived neurons with a non-toxic concentration of this compound for a specified period (e.g., 24-72 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against synaptic proteins (e.g., PSD-95, Synaptophysin) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Neurite Outgrowth Assay

Objective: To assess the impact of this compound on neuronal morphology.

-

Cell Plating: Plate iPSC-derived neurons on coated plates (e.g., poly-L-lysine and laminin) at a low density.

-

Compound Treatment: After the cells have adhered and started to extend neurites, treat them with different concentrations of this compound.

-

Incubation: Culture the cells for 48-72 hours to allow for neurite growth.

-

Staining: Fix the cells and stain for a neuronal marker (e.g., βIII-tubulin) and a nuclear marker (e.g., DAPI).

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Use automated image analysis software to quantify neurite length, number of branches, and number of neurites per cell.

Data Presentation

Table 1: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | Time Point | IC50 (µM) |

| SH-SY5Y | 24h | > 100 |

| SH-SY5Y | 48h | 85.2 |

| iPSC-derived Neurons | 24h | > 100 |

| iPSC-derived Neurons | 48h | 92.5 |

Table 2: Functional Activity of this compound at Target Receptors

| Assay | Cell Line | Target | Parameter | Value (µM) |

| cAMP Assay | SH-SY5Y | Dopamine D2 Receptor | IC50 | 0.015 |

| Calcium Flux Assay | iPSC-derived Neurons | NMDA Receptor | EC50 (Potentiation) | 0.120 |

Table 3: Effect of this compound on Synaptic Protein Expression

| Protein | Treatment (1 µM this compound) | Fold Change vs. Vehicle | p-value |

| PSD-95 | 24h | 1.8 | < 0.05 |

| Synaptophysin | 24h | 1.5 | < 0.05 |

Table 4: Effect of this compound on Neurite Outgrowth in iPSC-derived Neurons

| Parameter | Vehicle Control | 0.1 µM this compound | 1 µM this compound |

| Total Neurite Length (µm/neuron) | 150 ± 12 | 225 ± 18 | 280 ± 25** |

| Number of Branches per Neuron | 4.2 ± 0.5 | 6.1 ± 0.7 | 7.8 ± 0.9** |

| *p < 0.05, **p < 0.01 vs. Vehicle Control |

Visualizations

Signaling Pathways

Caption: Key signaling pathways in schizophrenia targeted by this compound.

Experimental Workflow

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Models in Schizophrenia Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroblastoma Model Development for Schizophrenia - Ace Therapeutics [acetherapeutics.com]

- 5. Electrophysiological measures from human iPSC-derived neurons are associated with schizophrenia clinical status and predict individual cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling schizophrenia pathogenesis using patient-derived induced pluripotent stem cells (iPSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accegen.com [accegen.com]

- 8. SH-SY5Y culturing [protocols.io]

- 9. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Modeling of the Bipolar Disorder and Schizophrenia Using Patient-Derived Induced Pluripotent Stem Cells with Copy Number Variations of PCDH15 and RELN | eNeuro [eneuro.org]

- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot analysis for synaptic markers [bio-protocol.org]

- 16. Western Blotting for Neuronal Proteins [protocols.io]

- 17. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]

- 18. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Application Notes and Protocols: Administration of Research Compound ZH8667 in Mouse Models

Disclaimer: No specific information is publicly available for a compound designated "ZH8667." The following application notes and protocols are a generalized template based on established best practices for the administration of research compounds in mouse models. Researchers must adapt these protocols based on the specific physicochemical properties, pharmacokinetics, and toxicity profile of this compound, which should be determined through preliminary studies.

Introduction

These application notes provide detailed protocols for the preparation and administration of the hypothetical research compound this compound in various mouse models. The included guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, reproducibility, and adherence to animal welfare standards in preclinical in vivo studies.

Quantitative Data Summary: Recommended Dosing & Administration Parameters

The appropriate dosage, volume, and administration route for this compound must be empirically determined. The following table summarizes common starting ranges for different administration routes in adult mice, which can be used as a guideline for initial dose-ranging studies.[1][2]

| Administration Route | Abbreviation | Typical Dosage Range (mg/kg) | Maximum Volume | Recommended Needle Size (Gauge) | Rate of Absorption |

| Intravenous (Tail Vein) | IV | 1 - 10 | < 0.2 mL | 27 - 30 | Very Rapid |

| Intraperitoneal | IP | 5 - 50 | < 2.0 mL | 25 - 27 | Rapid |

| Subcutaneous | SC | 10 - 100 | < 1.0 mL | 25 - 27 | Slow |

| Oral Gavage | PO | 10 - 200 | < 1.0 mL (for a 20-25g mouse) | 20 - 22 (gavage needle) | Variable |

Note: These values are approximations. The final dosing parameters should be established based on dose-range finding and maximum tolerated dose (MTD) studies. The vehicle for this compound should be sterile, isotonic, and have a pH as close to neutral (~7.0) as possible to minimize irritation.[2]

Experimental Protocols

Proper handling and restraint techniques are critical for successful and ethical administration of compounds to mice. All personnel should be adequately trained in these procedures.

Preparation of this compound Formulation

-

Vehicle Selection: Choose an appropriate, sterile vehicle (e.g., saline, PBS, or a specific formulation buffer) in which this compound is soluble and stable.

-

Calculation: Calculate the required amount of this compound and vehicle to achieve the desired final concentration for dosing.

-

Dissolution: Dissolve this compound in the vehicle. Gentle warming or sonication may be used if necessary, provided it does not affect compound stability.

-

Sterilization: If not prepared from sterile components under aseptic conditions, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.

-

Storage: Store the formulation as required to maintain stability (e.g., at 4°C, protected from light). Warm to room temperature before administration.

Intravenous (IV) Administration Protocol (Tail Vein)

IV administration provides immediate systemic circulation.

-

Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.

-

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Injection: Using a 27-30 gauge needle, insert the needle, bevel up, into one of the lateral tail veins.

-

Administration: Slowly inject the calculated volume of the this compound formulation. Observe for any signs of extravasation (leakage).

-

Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration Protocol

IP injection allows for rapid absorption of the compound into the peritoneal cavity.[1]

-

Animal Restraint: Manually restrain the mouse by securing the scruff of the neck.

-

Positioning: Turn the mouse to a supine position, tilting the head downwards to move the abdominal organs away from the injection site.

-

Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or major blood vessels.

-

Injection: Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity.

-

Administration: Aspirate slightly to ensure no fluid or blood is drawn back, then inject the this compound formulation.

-

Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Subcutaneous (SC) Administration Protocol

SC administration results in slower, more sustained absorption compared to IV or IP routes.[2]

-

Animal Restraint: Manually restrain the mouse by securing the loose skin over the neck and back.

-

Injection Site: Lift the skin to form a "tent" in the interscapular region (scruff).

-

Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Administration: Inject the this compound formulation into the subcutaneous space.

-

Post-Injection: Withdraw the needle and return the mouse to its cage.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to a therapeutic effect. This is a common type of pathway targeted in drug development.[3][4]

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse tumor model.

Caption: General experimental workflow for an in vivo study.

References

Techniques for Assessing Gs Activation Properties of ZH8667

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for characterizing the Gs activation properties of the hypothetical compound ZH8667. G protein-coupled receptors (GPCRs) that couple to the stimulatory G protein (Gs) play a crucial role in cellular signaling by activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Understanding the interaction of novel compounds like this compound with Gs-coupled GPCRs is fundamental for drug discovery and development.

These protocols outline three widely accepted methods for quantifying the activation of Gs-coupled GPCRs: cAMP accumulation assays, GTPγS binding assays, and Bioluminescence Resonance Energy Transfer (BRET) assays. Each method offers unique insights into the pharmacological profile of a test compound.

Gs Signaling Pathway

Activation of a Gs-coupled GPCR by an agonist, such as this compound, initiates a signaling cascade. The receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein.[2] This causes the dissociation of the Gαs-GTP complex from the Gβγ dimer. The activated Gαs-GTP then stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][3] This cAMP increase subsequently activates downstream effectors like Protein Kinase A (PKA).[1]

Caption: Gs signaling pathway initiated by an agonist.

Key Experimental Techniques

A comprehensive assessment of this compound's Gs activation properties can be achieved by employing a combination of the following assays:

-

cAMP Accumulation Assay: A functional, cell-based assay that measures the downstream product of Gs activation.[4] It is a robust method for determining the potency and efficacy of agonists, partial agonists, and antagonists.[5]

-

GTPγS Binding Assay: A membrane-based biochemical assay that directly measures the activation of G proteins.[2][6] It is particularly useful for differentiating between full and partial agonists due to a typically lower degree of receptor reserve.[6]

-

BRET Assay: A live-cell assay that can monitor the real-time interaction between the GPCR and Gs protein subunits or other signaling partners like β-arrestin.[7][8]

Data Presentation

Quantitative data from these assays should be summarized to facilitate comparison and interpretation. The following tables provide a template for presenting key pharmacological parameters for this compound.

Table 1: Potency and Efficacy of this compound in cAMP Accumulation Assay

| Parameter | Value | Units |

| EC₅₀ | User Data | M |

| Eₘₐₓ | User Data | % of Reference Agonist |

| Hill Slope | User Data |

Table 2: Potency and Efficacy of this compound in GTPγS Binding Assay

| Parameter | Value | Units |

| EC₅₀ | User Data | M |

| Eₘₐₓ | User Data | % Stimulation over Basal |

| Hill Slope | User Data |

Table 3: BRET Signal Change upon this compound Stimulation

| Parameter | Value | Units |

| EC₅₀ | User Data | M |

| BRETₘₐₓ | User Data | Net BRET Ratio |

| Hill Slope | User Data |

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF-based)

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels in cells stimulated with this compound.

Experimental Workflow:

Caption: Workflow for an HTRF-based cAMP assay.

Materials:

-

Cells stably or transiently expressing the target Gs-coupled GPCR

-

Cell culture medium and supplements

-

White, low-volume 384-well plates

-

This compound and a reference full agonist

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and a PDE inhibitor).

-

Dispense 5-10 µL of the cell suspension into each well of a 384-well plate. The optimal cell density should be determined empirically.[3]

-

-

Compound Addition:

-

Prepare a serial dilution of this compound and the reference agonist in assay buffer.

-

Add 5 µL of the compound dilutions to the respective wells. Include wells with assay buffer only for basal control and wells with a saturating concentration of the reference agonist for maximal stimulation.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined in preliminary experiments.

-

-

Cell Lysis and Reagent Addition:

-

Following the manufacturer's instructions for the HTRF kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

-

Add 10 µL of the lysis and detection reagent mix to each well.

-

-

Signal Detection:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).[9]

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the agonist concentration.

-

Fit the data using a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.[9]

-

Protocol 2: [³⁵S]GTPγS Binding Assay

This protocol outlines the measurement of [³⁵S]GTPγS binding to cell membranes expressing the target GPCR upon stimulation with this compound.

Experimental Workflow:

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Materials:

-

Cell membranes from cells overexpressing the target GPCR

-

96-well filter plates (GF/B or GF/C)

-

This compound and a reference agonist

-

GTPγS assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

[³⁵S]GTPγS (radiolabeled)

-

Non-specific binding control: unlabeled GTPγS

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well (final volume of 200 µL):

-

50 µL of assay buffer

-